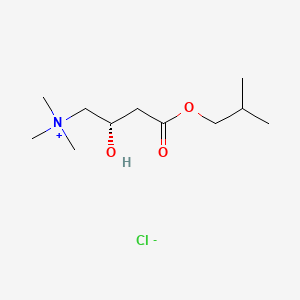
2,2,6,6-Tetramethyl-4-bromopiperidine, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-4-bromopiperidine, hydrobromide is a chemical compound with the molecular formula C9H19Br2N and a molecular weight of 301.066. It is a hindered secondary amine used to prepare metallo-amide bases and selective generation of silylketene acetals .
Chemical Reactions Analysis
2,2,6,6-Tetramethylpiperidine can be used as a reactant in several chemical reactions. These include the synthesis of allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, and sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .Scientific Research Applications
Organic Synthesis
2,2,6,6-Tetramethyl-4-bromopiperidine, hydrobromide: is a valuable reagent in organic synthesis. It is used to synthesize:
- Allylated tertiary amines via allylic amination of allylic chlorides .
- Hydroxylamines through oxidation in the presence of oxone as an oxidant .
- Sulfenamide compounds by reacting with heterocyclic thiols, using iodine as an oxidant .
Pharmaceuticals
In pharmaceutical research, this compound serves as a precursor for various drugs. It is involved in:
- The synthesis of N-methylated amines by reacting with CO2 and phenylsilane .
- The creation of propargylamines through a three-component Mannich coupling reaction with aldehydes and alkynes .
Material Science
The compound’s role in material science includes:
- The preparation of metallo-amide bases and the selective generation of silylketene acetals .
- Serving as a building block for complex molecules used in the development of new materials .
Analytical Chemistry
2,2,6,6-Tetramethyl-4-bromopiperidine, hydrobromide: is used in analytical chemistry for:
- The calibration of analytical instruments due to its well-defined properties .
- As a standard in quantitative analysis to ensure the accuracy of analytical results .
Biochemistry
In biochemistry, the compound finds applications such as:
- The study of enzyme reactions where it acts as a substrate or inhibitor .
- Research into biochemical pathways involving amines and their derivatives .
Environmental Science
Environmental scientists use this compound to:
Mechanism of Action
Target of Action
2,2,6,6-Tetramethyl-4-bromopiperidine, hydrobromide is a complex organic compound. It’s known that similar compounds are often used in organic synthesis as reagents or catalysts .
Mode of Action
It’s known that similar compounds can interact with various substrates to facilitate chemical reactions .
Biochemical Pathways
It’s known that similar compounds can participate in various organic synthesis reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Similar compounds are often used in organic synthesis, suggesting that they may have significant chemical stability and reactivity .
Result of Action
Similar compounds are often used in organic synthesis, suggesting that they may facilitate various chemical reactions .
Action Environment
The action of 2,2,6,6-Tetramethyl-4-bromopiperidine, hydrobromide can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
4-bromo-2,2,6,6-tetramethylpiperidine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrN.BrH/c1-8(2)5-7(10)6-9(3,4)11-8;/h7,11H,5-6H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJKLHOXZFOJFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)Br)C.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849662 |
Source


|
| Record name | 4-Bromo-2,2,6,6-tetramethylpiperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1920-00-9 |
Source


|
| Record name | 4-Bromo-2,2,6,6-tetramethylpiperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)


![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene](/img/structure/B561946.png)



![2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561953.png)